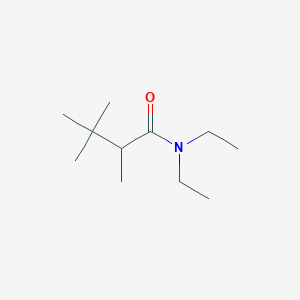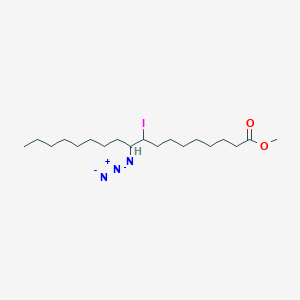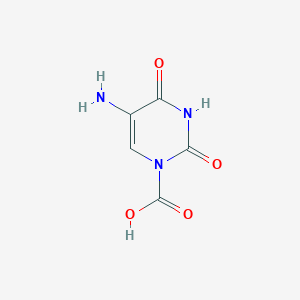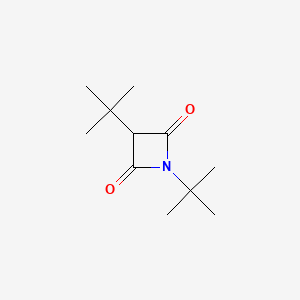![molecular formula C6H8N4 B14347969 2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93846-05-0](/img/structure/B14347969.png)
2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that features a fused ring system containing both pyrazole and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or other solvents, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-b][1,2,4]triazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole exerts its effects often involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or disruption of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[5,1-c][1,2,4]triazines: Another class of compounds with a fused ring system that shows a range of biological activities.
Uniqueness
2,6-Dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Propiedades
Número CAS |
93846-05-0 |
|---|---|
Fórmula molecular |
C6H8N4 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C6H8N4/c1-4-3-6-7-5(2)9-10(6)8-4/h3,8H,1-2H3 |
Clave InChI |
LVVLZURAXRCHFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=NN2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)











